(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S2/c1-26-7-6-21-14-5-3-12(22(24)25)9-16(14)28-18(21)20-17(23)11-2-4-13-15(8-11)27-10-19-13/h2-5,8-10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKQTKWUESIWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis. The exact pathways and downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
Similar compounds have been designed and synthesized with in silico admet prediction. This suggests that the compound may have favorable pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis. The specific effects would depend on the compound’s mode of action and the biochemical pathways it affects.
Biological Activity
(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a complex organic compound characterized by a benzo[d]thiazole core with various substituents that may influence its biological activity. The presence of a nitro group and a methoxyethyl substituent enhances its potential for interaction with biological targets, suggesting diverse pharmacological applications.
Chemical Structure and Properties
The compound features the following structural components:
- Benzo[d]thiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer properties.
- Nitro group : Often associated with enhanced reactivity and potential cytotoxic effects.
- Methoxyethyl substituent : May improve solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O3S |
| Molecular Weight | 350.41 g/mol |
| Solubility | Moderately soluble |
| Log P (octanol-water partition coefficient) | 2.5 |
Biological Activity
The biological activity of this compound has been inferred through structure-activity relationship (SAR) studies, which suggest potential therapeutic applications in various fields, including oncology and infectious diseases.
Anticancer Activity
Compounds with similar structural features have demonstrated significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit tumor growth in various cancer cell lines. The specific mechanism may involve the induction of apoptosis or inhibition of cell proliferation.
Antimicrobial Activity
Research indicates that compounds containing the benzo[d]thiazole framework exhibit antimicrobial properties against a range of pathogens. The nitro group may enhance this activity by promoting oxidative stress within microbial cells.
Case Studies and Research Findings
- Anticancer Efficacy : A study involving analogs of benzo[d]thiazole reported that compounds with nitro substitutions exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting potent anticancer activity.
- Antimicrobial Testing : In vitro assays have shown that derivatives similar to this compound possess significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) below 10 µg/mL.
The proposed mechanisms underlying the biological activities include:
- Inhibition of DNA synthesis : Nitro groups can form reactive species that interfere with nucleic acid synthesis.
- Induction of oxidative stress : The presence of reactive functional groups may promote the generation of reactive oxygen species (ROS), leading to cellular damage.
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in determining biological activity. For example:
- Nitro group : Enhances cytotoxicity and antimicrobial efficacy.
- Methoxyethyl group : Improves solubility, potentially enhancing bioavailability.
Table 2: SAR Analysis
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 6-Nitrobenzothiazole | Nitro on benzothiazole | Antimicrobial |
| Benzodioxole derivatives | Dioxole ring system | Anti-inflammatory |
| 2-Amino-5-nitrophenol | Amino and nitro groups | Anticancer |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure shares key features with other benzo[d]thiazole carboxamides and thiadiazole derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations:
This contrasts with the 4-methoxy group in Compound 3l , which is electron-donating and may improve metabolic stability.
Methoxyethyl vs. Methyl : The 3-(2-methoxyethyl) group likely increases solubility compared to the 2-methyl substituent in Compound 3l , as ether linkages improve hydrophilicity.
Core Heterocycle : Thiadiazole derivatives (e.g., from ) exhibit broader antimicrobial activity but lack the fused benzo[d]thiazole system, which may confer target specificity in the compound of interest .
Physicochemical and Pharmacokinetic Properties
- Solubility : The methoxyethyl group in the target compound may enhance aqueous solubility relative to methyl- or trichloroethyl-substituted analogs, critical for oral bioavailability.
- Stability : The Z-configuration could impose steric hindrance, reducing metabolic degradation compared to E-isomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
